Cas no 16097-09-9 (2(1H)-Pyridinone, 6-(2-phenylethyl)-)

2(1H)-Pyridinone, 6-(2-phenylethyl)- structure
16097-09-9 structure
Product name:2(1H)-Pyridinone, 6-(2-phenylethyl)-
CAS No:16097-09-9
MF:C13H13NO
MW:199.248423337936
CID:237058
PubChem ID:268028

2(1H)-Pyridinone, 6-(2-phenylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyridinone, 6-(2-phenylethyl)-
    • 6-(2-phenylethyl)pyridin-2(1h)-one
    • 6-Phenaethyl-pyridin-2-ol
    • 6-phenethyl-1H-pyridin-2-one
    • 6-phenethyl-pyridin-2-ol
    • AC1L6JDS
    • AC1Q6BZQ
    • AG-J-37652
    • AR-1G9747
    • CTK0I4170
    • NSC108056
    • DTXSID80296161
    • NSC-108056
    • 2-hydroxy-6-phenethylpyridine
    • SCHEMBL11672382
    • 16097-09-9
    • QVVAFORPCRLXIN-UHFFFAOYSA-N
    • Inchi: InChI=1S/C13H13NO/c15-13-8-4-7-12(14-13)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,14,15)
    • InChI Key: QVVAFORPCRLXIN-UHFFFAOYSA-N
    • SMILES: C1(CCC2NC(=O)C=CC=2)C=CC=CC=1

Computed Properties

  • Exact Mass: 199.09979
  • Monoisotopic Mass: 199.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.095
  • Boiling Point: 428.4°Cat760mmHg
  • Flash Point: 255.7°C
  • Refractive Index: 1.568
  • PSA: 29.1

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